5-Indenylphosphonoformic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Indenylphosphonoformic acid is a compound of significant interest in the field of organic chemistry It is characterized by the presence of an indenyl group attached to a phosphonoformic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Indenylphosphonoformic acid typically involves the reaction of indene with phosphonoformic acid under specific conditions. . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps like recrystallization or chromatography to obtain the desired product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Indenylphosphonoformic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the phosphonoformic acid group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide as a solvent.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, reduced, or substituted compounds, depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
5-Indenylphosphonoformic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Indenylphosphonoformic acid involves its interaction with specific molecular targets. In antiviral applications, it inhibits viral DNA polymerases by binding to the pyrophosphate binding site, thereby preventing the replication of viral DNA . This selective inhibition is crucial for its effectiveness against viruses like cytomegalovirus and herpes simplex virus.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphonoformic acid: Shares the phosphonoformic acid moiety but lacks the indenyl group.
Indenyl complexes: Compounds containing the indenyl ligand, such as transition metal indenyl complexes.
Uniqueness
5-Indenylphosphonoformic acid is unique due to the combination of the indenyl group and the phosphonoformic acid moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
74270-28-3 |
---|---|
Molekularformel |
C10H11O5P |
Molekulargewicht |
242.16 g/mol |
IUPAC-Name |
[2,3-dihydro-1H-inden-5-yloxy(hydroxy)phosphoryl]formic acid |
InChI |
InChI=1S/C10H11O5P/c11-10(12)16(13,14)15-9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
FCEYNDZHHCDFGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)C=C(C=C2)OP(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.